Amedalin hydrochloride

概要

説明

アメダリン塩酸塩は、1970年代に開発された選択的ノルエピネフリン再取り込み阻害剤です。抗うつ剤として合成されましたが、販売されることはありませんでした。この化合物は、セロトニンやドーパミンの再取り込みに有意な影響を与えず、抗ヒスタミン作用や抗コリン作用もありません .

製法

合成経路と反応条件

アメダリン塩酸塩の合成には、3-メチル-3-(3-メチルアミノプロピル)-1-フェニル-2-インドリノンを環化させる方法が用いられます。反応条件としては、通常、環化過程を促進するため、強酸触媒を用います .

工業生産方法

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Amedalin Hydrochloride involves the cyclization of 3-methyl-3-(3-methylaminopropyl)-1-phenyl-2-indolinone. The reaction conditions typically include the use of a strong acid catalyst to facilitate the cyclization process .

Industrial Production Methods

This would likely include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

化学反応の分析

反応の種類

アメダリン塩酸塩は、次のようないくつかのタイプの化学反応を起こします。

酸化: この化合物は、酸化されてさまざまな酸化誘導体を形成することができます。

還元: 還元反応により、アメダリン塩酸塩は還元型に変換されます。

一般的な試薬と条件

これらの反応に用いられる一般的な試薬には、過マンガン酸カリウムなどの強力な酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまな求電子剤などがあります。条件としては、一般的に、目的の反応経路を確実にするために、温度とpHを制御します .

主要な生成物

これらの反応から生成される主要な生成物には、酸化誘導体や還元誘導体、およびアメダリン塩酸塩の置換アナログなどがあります。

科学研究への応用

化学: 選択的ノルエピネフリン再取り込み阻害の研究のためのモデル化合物として用いられます。

生物学: 神経伝達物質系への影響と潜在的な治療的応用について研究されています。

医学: 抗うつ剤としての可能性が探求されましたが、販売されることはありませんでした。

科学的研究の応用

Pharmacological Studies

Amedalin hydrochloride has been utilized in pharmacological research to study norepinephrine's role in mood regulation and its potential therapeutic effects in depression and anxiety disorders.

- Norepinephrine Reuptake Inhibition : The compound serves as a model for studying selective norepinephrine reuptake inhibition, which is crucial for understanding mood disorders.

- Antidepressant Potential : Preclinical studies indicate that Amedalin can elevate norepinephrine levels in animal models, leading to improvements in mood and behavior.

Neurotransmitter Modulation

Research has shown that Amedalin's selective action on norepinephrine makes it a valuable tool for investigating neurotransmitter systems involved in mood regulation. Its unique profile suggests fewer side effects compared to non-selective agents .

Potential Therapeutic Uses

Beyond depression, Amedalin may have applications in treating conditions associated with low norepinephrine levels:

- Anxiety Disorders : Preliminary findings suggest potential benefits for patients with anxiety disorders due to its norepinephrine modulation.

- Attention Deficit Hyperactivity Disorder (ADHD) : There are indications that Amedalin may be effective in managing ADHD symptoms, warranting further clinical investigation.

Data Table: Summary of Biological Activities

| Activity | Description | Findings |

|---|---|---|

| Norepinephrine Reuptake Inhibition | Selectively inhibits norepinephrine reuptake | Increases synaptic norepinephrine levels |

| Antidepressant Potential | Evaluated through behavioral assays in animal models | Positive mood changes observed |

| Side Effects | Limited due to selectivity; no significant serotonin/dopamine interaction | Fewer side effects compared to non-selective agents |

| Other Therapeutic Uses | Potential for ADHD and anxiety treatment | Requires further clinical investigation |

Case Studies and Research Findings

Several studies have investigated Amedalin's pharmacological profile:

Preclinical Studies

Animal models have demonstrated that Amedalin effectively elevates norepinephrine levels, resulting in observable behavioral changes indicative of antidepressant activity. These studies highlight the compound's potential utility in treating mood disorders.

Comparative Studies

In comparative analyses with other NRIs, Amedalin exhibited similar efficacy but a distinct side effect profile due to its selective action on norepinephrine. This specificity is advantageous for developing targeted therapies with minimized adverse effects .

作用機序

アメダリン塩酸塩は、ノルエピネフリンの再取り込みを選択的に阻害することで効果を発揮します。これにより、シナプス間隙のノルエピネフリン濃度が上昇し、その神経伝達物質活性が増強されます。この化合物は、セロトニンやドーパミンの再取り込みに有意な影響を与えず、抗ヒスタミン作用や抗コリン作用もありません .

類似化合物との比較

類似化合物

ダレダリン: 類似の特性を持つ別の選択的ノルエピネフリン再取り込み阻害剤です。

インドリン誘導体: 構造と薬理作用が類似した化合物です。

オキシインドール: アメダリン塩酸塩と構造的に類似した化合物群

独自性

アメダリン塩酸塩は、セロトニンやドーパミンに有意な影響を与えることなく、ノルエピネフリンの再取り込みを選択的に阻害するという点で独特です。この特異性により、うつ病やその他の神経疾患におけるノルエピネフリンの役割を研究するための貴重な化合物となっています .

生物活性

Amedalin hydrochloride is a selective norepinephrine reuptake inhibitor (NRI) that was developed in the 1970s primarily as an antidepressant. Although it was never marketed, its biological activity has been the subject of various studies, highlighting its potential therapeutic applications and mechanisms of action.

This compound functions by selectively inhibiting the reuptake of norepinephrine, which increases its concentration in the synaptic cleft. This enhancement of norepinephrine neurotransmission is believed to contribute to its antidepressant effects. Importantly, Amedalin does not significantly affect the reuptake of serotonin or dopamine, nor does it exhibit antihistamine or anticholinergic properties .

- Chemical Structure : this compound is classified as a small molecule with the CAS number 22232-73-1.

- Synthesis : The compound is synthesized through the cyclization of 3-methyl-3-(3-methylaminopropyl)-1-phenyl-2-indolinone, typically using strong acid catalysts.

Antidepressant Effects

Research indicates that this compound has potential antidepressant properties due to its action on norepinephrine levels. Case studies and preclinical trials have shown improvements in mood and behavior in animal models treated with Amedalin .

Neurotransmitter Modulation

Amedalin's selective inhibition of norepinephrine reuptake suggests a role in modulating neurotransmitter systems involved in mood regulation. Its lack of significant interaction with serotonin and dopamine pathways differentiates it from many other antidepressants, potentially leading to fewer side effects related to these neurotransmitters .

Research Findings and Case Studies

Several studies have investigated the pharmacological profile of this compound:

- Preclinical Studies : Animal models demonstrated that Amedalin could effectively elevate norepinephrine levels, leading to observed behavioral changes indicative of antidepressant activity.

- Comparative Studies : In comparative analyses with other NRIs, Amedalin showed similar efficacy but with a distinct side effect profile due to its selective action on norepinephrine .

- Potential Applications : Beyond depression, there are indications that Amedalin may have applications in treating conditions associated with low norepinephrine levels, such as certain anxiety disorders and attention deficit hyperactivity disorder (ADHD) .

Data Table: Summary of Biological Activities

| Activity | Description | Findings |

|---|---|---|

| Norepinephrine Reuptake Inhibition | Selectively inhibits norepinephrine reuptake | Increases synaptic norepinephrine levels |

| Antidepressant Potential | Evaluated through behavioral assays in animal models | Positive mood changes observed |

| Side Effects | Limited due to selectivity; no significant serotonin/dopamine interaction | Fewer side effects compared to non-selective agents |

| Other Therapeutic Uses | Potential for ADHD and anxiety treatment | Requires further clinical investigation |

特性

CAS番号 |

22232-73-1 |

|---|---|

分子式 |

C19H23ClN2O |

分子量 |

330.8 g/mol |

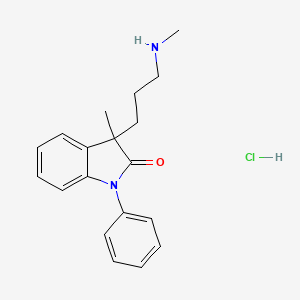

IUPAC名 |

3-methyl-3-[3-(methylamino)propyl]-1-phenylindol-2-one;hydrochloride |

InChI |

InChI=1S/C19H22N2O.ClH/c1-19(13-8-14-20-2)16-11-6-7-12-17(16)21(18(19)22)15-9-4-3-5-10-15;/h3-7,9-12,20H,8,13-14H2,1-2H3;1H |

InChIキー |

DDOCDXCKSVDRHL-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCNC.Cl |

正規SMILES |

CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCNC.Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Amedalin Hydrochloride; Amedalin Hydrochloride [USAN]; Amedalin HCl; UNII-0EMF539HN0; UK 3540-1; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。